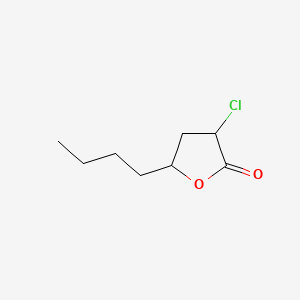

5-Butyl-3-chlorodihydrofuran-2(3H)-one

Description

Significance of γ-Lactone Frameworks in Contemporary Organic Chemistry

The γ-lactone moiety, a five-membered cyclic ester, is a privileged structural motif found in a vast array of natural products and biologically active molecules. mdpi.comnih.gov This framework is a cornerstone in synthetic organic chemistry, serving as a versatile precursor for the synthesis of more complex chemical entities. researchgate.netnih.gov The inherent reactivity of the lactone ring allows for a variety of chemical transformations, making it a valuable chiron for the stereoselective synthesis of pharmaceuticals and other fine chemicals. nih.gov

The significance of γ-lactones extends to various industries. They are known for their diverse biological and pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties. mdpi.commdpi.comnih.gov This broad spectrum of activity has made them attractive targets for drug discovery and development. nih.gov

Overview of Chlorinated Dihydrofuranone Derivatives and Their Synthetic Utility

The introduction of a chlorine atom into the dihydrofuranone skeleton, as seen in 5-Butyl-3-chlorodihydrofuran-2(3H)-one, significantly influences the molecule's chemical reactivity and potential applications. Halogenated lactones, in general, are valuable intermediates in organic synthesis. nih.govrsc.org The presence of the halogen atom can facilitate a range of nucleophilic substitution and elimination reactions, providing a handle for further functionalization of the lactone ring. nih.gov

Chlorinated lactones, specifically, have been utilized in the synthesis of various biologically active compounds. The chlorine substituent can act as a leaving group or direct the stereochemical outcome of subsequent reactions. For instance, α-chloro-γ-butyrolactones are precursors to α-substituted lactones with a variety of pharmacological activities. nih.gov The strategic placement of a chlorine atom can be a key step in the total synthesis of complex natural products.

General synthetic strategies for obtaining halolactones often involve the halolactonization of unsaturated carboxylic acids or their esters. nih.gov For the synthesis of α-chloro-γ-butyrolactones, methods such as the chlorination of a pre-existing γ-butyrolactone have been developed. A patented method, for example, describes the preparation of α-chloro-α-acetyl-γ-butyrolactone by reacting γ-butyrolactone with an acylating agent followed by a chlorination reaction. google.com

Research Impetus and Specific Focus on this compound

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, the impetus for studying such a compound can be inferred from the established chemistry of its constituent parts. The combination of a 5-butyl substituent and a 3-chloro group on the dihydrofuran-2(3H)-one core suggests its potential as a tailored building block in multi-step syntheses.

The butyl group at the 5-position influences the lipophilicity of the molecule, which can be a crucial factor in the design of biologically active compounds, affecting their ability to cross cell membranes. The chlorine atom at the 3-position (α-position to the carbonyl) activates this position for nucleophilic attack, making it a key site for introducing further chemical diversity.

Research into compounds like this compound is likely driven by the pursuit of novel synthetic methodologies and the creation of new chemical entities with potential applications in medicinal chemistry and materials science. The reactivity of the C-Cl bond allows for the introduction of various functional groups, leading to a library of derivatives that can be screened for biological activity.

Below is a table of physicochemical properties for a related compound, α-chloro-α-acetyl-γ-butyrolactone, to provide context for the expected properties of the title compound.

| Property | Value |

| Molecular Formula | C₆H₇ClO₃ |

| Molecular Weight | 162.57 g/mol |

| Boiling Point | 306.1 °C |

| Density | 1.33 g/cm³ |

Note: Data for a structurally related compound.

Structure

3D Structure

Properties

CAS No. |

89344-85-4 |

|---|---|

Molecular Formula |

C8H13ClO2 |

Molecular Weight |

176.64 g/mol |

IUPAC Name |

5-butyl-3-chlorooxolan-2-one |

InChI |

InChI=1S/C8H13ClO2/c1-2-3-4-6-5-7(9)8(10)11-6/h6-7H,2-5H2,1H3 |

InChI Key |

JRJNBIWGQOPZJU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1CC(C(=O)O1)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 5 Butyl 3 Chlorodihydrofuran 2 3h One and Structural Analogues

Strategies for the Construction of Dihydrofuranone Ring Systems

The dihydrofuran-2(3H)-one, or γ-butyrolactone, ring is a common structural element. Its synthesis can be achieved through various strategies, primarily involving ring-closing reactions or building from acyclic precursors.

Ring-Closing Reactions for Lactone Formation

Intramolecular cyclization is a powerful method for the formation of lactones. One common approach is the lactonization of γ-hydroxycarboxylic acids. For instance, the corresponding 4-hydroxyoctanoic acid can be cyclized under acidic conditions to yield 5-butyl-γ-butyrolactone. nist.gov This reaction is an intramolecular esterification, often referred to as a Fischer-Speier-type lactonization. acs.org

Another significant ring-closing strategy is halolactonization, where an unsaturated carboxylic acid is treated with a halogen source. For example, γ,δ-unsaturated carboxylic acids can undergo chlorolactonization with reagents like N-chlorosuccinimide (NCS) to form γ-chloro-δ-lactones. psu.edu While this example yields a δ-lactone, the principle can be applied to the synthesis of γ-lactones from appropriate unsaturated acids. The use of Lewis acids, such as ytterbium triflate, can catalyze the chlorolactonization of alkenoic acids with sources of electrophilic chlorine like sodium hypochlorite. netlify.app

The cyclization of halohydrins is another effective method. Base-promoted cyclization of a halohydrin, where the nucleophilic alkoxide and the electrophilic carbon bearing a halogen are in the same molecule, can lead to the formation of cyclic ethers. google.comthieme-connect.com A similar intramolecular SN2 reaction of a γ-halocarboxylate can lead to the formation of a γ-lactone.

Ring-closing metathesis (RCM) has also emerged as a versatile tool for the synthesis of unsaturated rings, although it is more commonly used for creating larger rings, it can be applied to five-membered systems. rsc.org

| Ring-Closing Strategy | Precursor Type | Reagents/Conditions | Product Type |

| Intramolecular Esterification | γ-Hydroxycarboxylic acid | Acid catalyst (e.g., H₂SO₄) | γ-Lactone |

| Halolactonization | γ,δ-Unsaturated carboxylic acid | N-chlorosuccinimide (NCS) | γ-Chloro-δ-lactone |

| Halolactonization | Alkenoic acid | Sodium hypochlorite, Lewis Acid (e.g., Yb(OTf)₃) | Chloro-lactone |

| Intramolecular SN2 | γ-Halocarboxylate | Base | γ-Lactone |

Approaches from Acyclic Precursors

The dihydrofuranone ring can also be constructed from various acyclic starting materials. A well-established method involves the catalytic hydrogenation of levulinic acid (LA) to produce γ-valerolactone (GVL), a related γ-lactone. google.comrsc.orgdocumentsdelivered.combridgewater.eduwikipedia.org This transformation typically involves a two-step sequence: metal-catalyzed hydrogenation of the ketone to a hydroxy acid, followed by an acid-catalyzed intramolecular esterification. wikipedia.org While this produces a methyl-substituted lactone, modifications to the starting material or subsequent steps could potentially lead to a butyl-substituted analog.

The synthesis of γ-butyrolactone itself can be achieved through the dehydrogenation of 1,4-butanediol. google.comrsc.org Furthermore, biomass-derived furfural (B47365) can be converted to γ-butyrolactone through a multi-step process involving oxidation to 2(5H)-furanone and subsequent hydrogenation. thieme-connect.comnih.gov These methods provide the basic γ-butyrolactone scaffold, which can then be further functionalized.

Regioselective Introduction of the Chlorine Atom at the 3-Position

The introduction of a chlorine atom at the 3-position (α-position) of the dihydrofuranone ring is a key step. This is typically achieved through electrophilic halogenation of the corresponding enol or enolate.

Electrophilic Halogenation Techniques for α-Halo Lactones

The α-halogenation of carbonyl compounds is a fundamental transformation in organic synthesis. For lactones, this reaction allows for the introduction of a handle for further synthetic manipulations. The regioselectivity of the halogenation is crucial, and for α-halogenation, the reaction proceeds through an enol or enolate intermediate. google.com

Direct α-chlorination of a pre-formed 5-butyl-γ-butyrolactone would be the most straightforward approach. Reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) are commonly employed for the α-chlorination of ketones and esters.

| Chlorinating Agent | Substrate | Key Features |

| N-chlorosuccinimide (NCS) | Ketones, Esters, Lactones | Common and relatively safe source of electrophilic chlorine. organic-chemistry.org |

| Sulfuryl chloride (SO₂Cl₂) | Ketones, Esters | Reactive chlorinating agent. |

| Sodium hypochlorite | Alkenoic acids | Used in conjunction with a Lewis acid for chlorolactonization. netlify.app |

Examination of Chlorinating Agents and Conditions (e.g., N-chlorosuccinimide, Triethylamine (B128534), TMSOTf)

The choice of chlorinating agent and reaction conditions is critical for achieving high yield and regioselectivity. N-chlorosuccinimide (NCS) is a widely used reagent for this purpose due to its ease of handling. nih.govorganic-chemistry.org The reaction can be promoted by the formation of an enolate using a suitable base.

The use of a base like triethylamine (Et₃N) can facilitate the formation of the enolate of the lactone, which then acts as the nucleophile, attacking the electrophilic chlorine of NCS. While direct literature for the combined use of NCS, triethylamine, and TMSOTf for lactone chlorination is sparse, their roles can be inferred from general principles of organic chemistry. Triethylamine can also serve to neutralize the succinimide (B58015) byproduct. In some cases, triethylamine has been used with mesyl chloride for the debromination of α-bromo-γ-lactones, highlighting its role in reactions involving α-halo lactones. organic-chemistry.org

Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) is a powerful Lewis acid and silylating agent. google.com In the context of α-chlorination, TMSOTf could play several roles. It could act as a Lewis acid to activate the NCS, making it a more potent electrophile. netlify.app Alternatively, it could react with the lactone to form a silyl (B83357) enol ether. Silyl enol ethers are known to react with NCS to afford α-chloro carbonyl compounds. netlify.appgoogle.comdocumentsdelivered.comorganic-chemistry.orgnih.gov The reaction of a silyl enol ether with NCS proceeds via a stepwise process, potentially involving a siloxycarbinyl cation intermediate that can be trapped by nucleophiles. netlify.appdocumentsdelivered.com The combination of TMSOTf and triethylamine is also known to promote the formation of silyl enol ethers.

Methodologies for Installing the 5-Butyl Substituent

The introduction of the butyl group at the 5-position of the dihydrofuranone ring can be accomplished either by starting with a butyl-containing precursor or by adding the butyl group to a pre-existing lactone ring system.

One of the most direct methods is to start with a precursor that already contains the butyl group in the correct position. For example, the lactonization of 4-hydroxyoctanoic acid or its derivatives would directly yield 5-butyl-γ-butyrolactone. nist.gov

Alternatively, the alkylation of a γ-butyrolactone enolate can be employed. The enolate can be formed by treating γ-butyrolactone with a strong, non-nucleophilic base like lithium diisopropylamide (LDA), followed by reaction with a butyl halide (e.g., butyl bromide or iodide) in an SN2 reaction. organic-chemistry.orgnih.gov While this method typically favors α-alkylation, conditions can sometimes be optimized for γ-alkylation, or a dianion approach can be utilized.

Another strategy involves the reaction of an organometallic reagent with a suitable electrophile. For instance, the addition of a butylmagnesium halide (a Grignard reagent) to a γ-lactone can lead to ring opening, but with careful choice of substrates and conditions, such as the reaction with a protected form of the lactone or a related precursor, the butyl group can be installed.

Finally, building the ring from precursors that incorporate the butyl group is a viable strategy. For example, the reaction of diethyl malonate with 1,2-epoxyhexane (B74757) (butylene oxide) could be a route to a precursor that can be cyclized to form the desired lactone.

| Method | Precursor | Reagents/Conditions | Product |

| Lactonization | 4-Hydroxyoctanoic acid | Acid catalyst | 5-Butyl-γ-butyrolactone |

| Alkylation | γ-Butyrolactone | 1. LDA 2. Butyl halide | 5-Butyl-γ-butyrolactone (potential for α-alkylation) |

| From Biomass | Furfural | Multi-step synthesis involving alkylation | 5-Alkyl-furfural derivatives as precursors |

Chain Elongation Strategies on Lactone Scaffolds

One of the common approaches to synthesize substituted lactones is through the modification of a pre-existing lactone core. Chain elongation strategies involve the introduction of an alkyl group, in this case, a butyl group, onto the γ-butyrolactone scaffold. This can be achieved through the alkylation of the enolate generated from γ-butyrolactone. The deprotonation of the α-carbon of γ-butyrolactone with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), generates an enolate which can then react with an electrophile like butyl iodide to form the 5-butyl-γ-butyrolactone. taylorandfrancis.com

Another strategy involves the reaction of γ-butyrolactone with organometallic reagents. For instance, the reaction of γ-butyrolactone with a Grignard reagent, such as butylmagnesium bromide, can lead to the opening of the lactone ring followed by a series of reactions that can be tailored to re-form a lactone with the butyl group incorporated. However, controlling the reaction to achieve the desired 5-substituted product can be challenging and may lead to a mixture of products.

A more controlled method for chain elongation involves the use of α-acyl-γ-butyrolactones. The α-acetyl-γ-butyrolactone can be alkylated at the α-position, and subsequent transformations can lead to the desired 5-butyl derivative. A patent describes a method for preparing α-chloro-α-acetyl-γ-butyrolactone, which highlights the reactivity of the α-position for further functionalization. scispace.com

| Strategy | Reagents | Intermediate | Product | Ref |

| Enolate Alkylation | γ-Butyrolactone, LDA, Butyl Iodide | Lactone Enolate | 5-Butyl-γ-butyrolactone | taylorandfrancis.com |

| α-Acyl-lactone Alkylation | α-Acetyl-γ-butyrolactone, Base, Butyl Halide | Alkylated α-Acetyl-γ-butyrolactone | Precursor to 5-Butyl-γ-butyrolactone | scispace.com |

Synthesis via Butyl-Substituted Precursors

An alternative to modifying a pre-existing lactone is to construct the lactone ring from a linear precursor that already contains the butyl substituent. This approach often provides better control over the regiochemistry of the substitution.

One such method starts with ethyl levulinate, which can be reacted with a butylmagnesium bromide in a Grignard reaction. The resulting tertiary alcohol can then undergo a series of transformations, including reduction and subsequent lactonization, to yield 5-butyl-γ-valerolactone, a close structural analog. The conversion of ethyl levulinate to γ-valerolactone has been studied extensively, with some methods achieving high yields under mild conditions. mdpi.comresearchgate.net

Another versatile precursor is 4-hydroxyoctanoic acid. This compound can be synthesized through various routes and can be induced to cyclize to form 5-butyl-γ-butyrolactone. The lactonization is often acid-catalyzed and proceeds readily due to the thermodynamic stability of the five-membered ring. wikipedia.org Subsequent α-chlorination can then be performed to yield the target molecule. A study on the synthesis of γ-lactones from allylic alcohols and formate (B1220265) salts under light irradiation presents a novel method for creating the lactone ring from simple starting materials. hokudai.ac.jp

The synthesis of α-bromo-γ-butyrolactone has been reported in good yields, which can serve as a precursor for further functionalization. A two-phase bromination process has been developed for the practical synthesis of α-bromolactones from lactones. beilstein-journals.org This methodology could potentially be adapted for the chlorination of 5-butyl-γ-butyrolactone.

| Precursor | Key Reaction | Product | Ref |

| Ethyl Levulinate | Grignard Reaction, Reduction, Lactonization | 5-Butyl-γ-valerolactone | mdpi.comresearchgate.net |

| 4-Hydroxyoctanoic Acid | Intramolecular Cyclization | 5-Butyl-γ-butyrolactone | wikipedia.org |

| Allylic Alcohols | Carboxylative Cyclization | γ-Butyrolactone derivatives | acs.org |

Stereoselective and Asymmetric Synthesis of 5-Butyl-3-chlorodihydrofuran-2(3H)-one

The presence of two stereocenters in this compound (at C3 and C5) means that it can exist as four possible stereoisomers. The control of the relative and absolute stereochemistry during the synthesis is a critical aspect, especially for applications where a specific stereoisomer is required.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com After the desired stereoselective transformation, the auxiliary can be removed.

A common strategy involves the use of chiral oxazolidinones, as developed by Evans. The oxazolidinone can be acylated with a suitable carboxylic acid, and the resulting imide can undergo stereoselective enolization and subsequent alkylation or halogenation. For the synthesis of the target molecule, an appropriate unsaturated acyl oxazolidinone could be subjected to a conjugate addition of a butyl group, followed by a stereoselective chlorination. The stereoselectivity is controlled by the chiral auxiliary, which shields one face of the enolate. wikipedia.org

Pseudoephedrine is another practical chiral auxiliary that can be used to control the stereochemistry of alkylation reactions. nih.gov Amides derived from pseudoephedrine can be enolized and alkylated with high diastereoselectivity. This approach could be used to introduce the butyl group at the C5 position with a defined stereochemistry.

| Chiral Auxiliary | Key Reaction | Diastereomeric Excess (d.e.) | Ref |

| Oxazolidinones | Aldol Reaction | >95:5 | nih.gov |

| Pseudoephenamine | Alkylation | ≥19:1 | nih.gov |

| Camphor Lactam | Asymmetric Alkylation | >95:5 | nih.gov |

Asymmetric Catalysis in Chlorinated Lactone Synthesis

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, as only a catalytic amount of a chiral molecule is required to generate a large quantity of the enantiomerically enriched product. acs.orgyoutube.com

An organocatalytic asymmetric chlorolactonization has been developed that utilizes a cinchona alkaloid-derived catalyst, such as (DHQD)₂PHAL, in the presence of a chlorine source like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH). nih.gov This methodology has been applied to the chlorolactonization of 4-substituted 4-pentenoic acids, affording chiral chlorolactones with good to excellent enantioselectivities. This method could be adapted for a precursor to this compound.

The following table summarizes the results of an organocatalytic asymmetric chlorolactonization of various 4-substituted 4-pentenoic acids, which are precursors to γ-chlorolactones.

| Substrate (4-substituent) | Catalyst | Chlorine Source | Yield (%) | Enantiomeric Excess (ee, %) | Ref |

| Phenyl | (DHQD)₂PHAL | DCDMH | 86 | 89 | nih.gov |

| p-Methylphenyl | (DHQD)₂PHAL | DCDMH | 95 | 80 | nih.gov |

| p-Chlorophenyl | (DHQD)₂PHAL | DCDMH | 92 | 88 | nih.gov |

| p-Fluorophenyl | (DHQD)₂PHAL | DCDMH | 93 | 89 | nih.gov |

| p-Trifluoromethylphenyl | (DHQD)₂PHAL | DCDMH | 90 | 90 | nih.gov |

| 2-Naphthyl | (DHQD)₂PHAL | DCDMH | 85 | 72 | nih.gov |

| Cyclohexyl | (DHQD)₂PHAL | DCDMH | 55 | 43 | nih.gov |

Diastereoselective Control in Ring Formation and Functionalization

When a molecule already contains a stereocenter, the introduction of a new stereocenter can be influenced by the existing one, a phenomenon known as diastereoselective control. In the context of this compound synthesis, if the 5-butyl-γ-butyrolactone is prepared in an enantiomerically enriched form, the subsequent chlorination at the C3 position can proceed with diastereoselectivity.

The stereochemical outcome of the chlorination would depend on the reaction conditions and the nature of the chlorinating agent. The bulky butyl group at the C5 position can direct the incoming chlorine atom to the opposite face of the lactone ring, leading to a preferential formation of one diastereomer over the other. Highly stereoselective synthesis of (Z)- and (E)-chloro-substituted-α-methylene-γ-butyrolactones has been achieved by controlling the cis- or trans-chloropalladation of propiolic acid, demonstrating that the stereochemistry of chlorination can be controlled. nih.gov

Furthermore, the synthesis of new γ-lactone subunits has been achieved with high stereoselectivity starting from D-mannitol, which serves as a chiral pool starting material. researchgate.netscielo.br This strategy avoids the need for chiral auxiliaries or catalysts for controlling the stereocenters.

Kinetic and Dynamic Kinetic Resolution Techniques for Enantiomeric Purity

Kinetic resolution is a method for separating a racemic mixture of chiral molecules by reacting them with a chiral catalyst or reagent that reacts faster with one enantiomer than the other. wikipedia.org This leaves the unreacted starting material enriched in the slower-reacting enantiomer. The maximum yield for the resolved product in a kinetic resolution is 50%. taylorandfrancis.com

Enzymatic kinetic resolution is a powerful tool for obtaining enantiomerically pure compounds. Lipases are commonly used enzymes for the kinetic resolution of racemic alcohols and lactones through enantioselective acylation. mdpi.com For example, a racemic mixture of a 3-hydroxy-5-butyl-γ-butyrolactone could be resolved using a lipase (B570770) and an acyl donor, where one enantiomer is selectively acylated, allowing for the separation of the two enantiomers.

Dynamic kinetic resolution (DKR) is an extension of kinetic resolution where the slower-reacting enantiomer is racemized in situ, allowing for a theoretical yield of up to 100% of the desired enantiomerically pure product. nih.gov This technique requires a catalyst for the racemization of the starting material and a chiral catalyst for the enantioselective reaction. Ketoreductase catalyzed DKR has been used for the synthesis of chiral γ-lactones. nih.gov

| Resolution Technique | Catalyst/Reagent | Substrate Type | Outcome | Ref |

| Enzymatic Kinetic Resolution | Lipase B from Candida antarctica | Racemic δ-hydroxy-γ-lactones | Enantiomerically enriched lactones and acetates (ee up to 98%) | mdpi.com |

| Dynamic Kinetic Resolution | Ketoreductase (KRED-P2-C02) | Racemic γ-keto esters | Chiral γ-lactones | nih.gov |

| Kinetic Resolution | (R)-Benzotetramisole | Racemic 2-hydroxy-γ-butyrolactones | Optically active 2-hydroxy-γ-butyrolactone derivatives | bath.ac.uk |

Stereochemical Control in Olefination Reactions for Precursor Synthesis (e.g., Julia-Kocienski Olefination)

The Julia-Kocienski olefination is a powerful and widely utilized method for the stereoselective synthesis of alkenes, which can serve as crucial precursors for γ-butyrolactone rings. nih.govoregonstate.edu This one-pot reaction involves the coupling of a heteroaryl sulfone with a carbonyl compound, such as an aldehyde or ketone, to form an alkene with a high degree of control over the resulting double bond geometry. organic-chemistry.orgpreprints.org

A plausible retrosynthetic analysis for this compound suggests that it could be derived from an unsaturated precursor, such as an α,β-unsaturated γ-butyrolactone. The key carbon-carbon double bond in such a precursor can be strategically installed using the Julia-Kocienski olefination. For instance, the synthesis of a precursor for a 5-butyl substituted lactone could involve the reaction of pentanal (to introduce the butyl group) with a suitable sulfonyl partner.

The stereochemical outcome of the Julia-Kocienski olefination is highly dependent on the reaction conditions and the nature of the heteroaryl sulfone employed. organic-chemistry.org The most common sulfones used are benzothiazol-2-yl (BT) and 1-phenyl-1H-tetrazol-5-yl (PT) sulfones. oregonstate.edu Generally, PT-sulfones tend to provide higher E-selectivity in the resulting alkene. organic-chemistry.org The choice of base and solvent system also plays a critical role in determining the E/Z ratio of the product. For example, using potassium hexamethyldisilazane (B44280) (KHMDS) as a base in a polar solvent like tetrahydrofuran (B95107) (THF) often favors the formation of the E-isomer. organic-chemistry.org This control over alkene geometry is paramount as it dictates the stereochemistry in subsequent cyclization and functionalization steps to form the target lactone. The reaction proceeds through a β-alkoxy sulfone intermediate which undergoes a spontaneous Smiles rearrangement and subsequent elimination of sulfur dioxide and an aryloxide anion to yield the alkene. oregonstate.edu

Table 1: Representative Conditions for Julia-Kocienski Olefination

| Sulfone Reagent | Carbonyl Partner | Base | Solvent | Predominant Isomer |

|---|---|---|---|---|

| Phenyl-1H-tetrazol-5-yl (PT) sulfone | Aldehyde | KHMDS | THF | E |

| Benzothiazol-2-yl (BT) sulfone | Aldehyde | NaHMDS | DME | E/Z mixture |

This table presents generalized conditions and outcomes based on literature precedents for the Julia-Kocienski olefination.

Synthesis of Precursors and Advanced Intermediates for this compound

While a direct, documented synthesis for this compound is not readily found in the literature, its synthesis can be conceptualized through established methodologies for constructing and functionalizing the γ-butyrolactone core. researchgate.netnih.govnih.govacs.org The construction of such a molecule requires the strategic introduction of the 5-butyl group and the 3-chloro substituent onto the dihydrofuran-2(3H)-one scaffold.

The concept of a "dihalogenated lactol" as a direct precursor is not a commonly reported strategy in the synthesis of α-halo-γ-butyrolactones. Lactols, being cyclic hemiacetals, exist in equilibrium with their open-chain hydroxy aldehyde or ketone forms, and their isolation can be challenging. nih.gov A more conventional and documented approach involves the halogenation of a pre-formed γ-butyrolactone ring or its precursor. orgsyn.orgyoutube.com

A plausible pathway would begin with the synthesis of 5-butyl-γ-butyrolactone. This can be achieved through various methods, including the reaction of an olefin with a carboxylate-containing compound in the presence of a manganese (III) salt. blucher.com.br Once the 5-butyl-γ-butyrolactone is obtained, the introduction of a chlorine atom at the 3-position (the α-position to the carbonyl) can be accomplished. This α-halogenation is a well-known transformation for ketones and esters, including lactones. youtube.com

The reaction can proceed under either acidic or basic conditions. Under basic conditions, an enolate is formed which then reacts with an electrophilic chlorine source such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂). Under acidic conditions, the lactone can be converted to its enol form, which then reacts with the halogenating agent. youtube.com A classic method for the α-bromination of γ-butyrolactone involves the use of bromine and red phosphorus, followed by hydrolysis. orgsyn.org A similar approach could be adapted for chlorination.

Controlling the reaction to achieve mono-halogenation at the desired position can be a challenge, as polyhalogenation can occur, particularly under basic conditions. The reactivity and stability of the resulting α-chloro lactone are also important considerations for its isolation and subsequent use.

The 3-chloro-dihydrofuran-2(3H)-one scaffold is a versatile intermediate for further chemical transformations. The presence of the electron-withdrawing chlorine atom at the α-position activates this carbon for nucleophilic substitution reactions (Sₙ2). chemguide.co.ukkhanacademy.orgyoutube.com This allows for the displacement of the chloride ion by a wide range of nucleophiles, leading to a diverse array of functionalized γ-butyrolactone derivatives.

For instance, reaction with amines, alcohols, or thiols can introduce new functional groups at the 3-position. wikipedia.orgkhanacademy.org These substitution reactions provide access to compounds such as 3-amino-, 3-alkoxy-, and 3-thio- substituted γ-butyrolactones, which are themselves valuable building blocks for more complex molecules. The success of these reactions depends on the nature of the nucleophile, the solvent, and the reaction conditions. Stronger nucleophiles and polar aprotic solvents generally favor the Sₙ2 pathway.

Alternatively, treatment of 3-chloro-γ-butyrolactones with a non-nucleophilic base can induce an elimination reaction (E2), leading to the formation of an α,β-unsaturated γ-butyrolactone. orgsyn.org These unsaturated lactones are important Michael acceptors and can be used in a variety of conjugate addition reactions to introduce further functionality at the β-position. nih.gov

The synthesis of 3-hydroxy-γ-butyrolactone from 4-chloro-3-hydroxy-butyronitrile demonstrates an industrial approach where a chloro-substituted intermediate is cyclized to form the lactone ring. researchgate.net This highlights the utility of halo-substituted precursors in the synthesis of functionalized lactones.

Table 2: Potential Functionalization Reactions of 3-Chloro-γ-butyrolactones

| Reagent/Nucleophile | Reaction Type | Product Type |

|---|---|---|

| Ammonia / Primary or Secondary Amine | Nucleophilic Substitution | 3-Amino-γ-butyrolactone |

| Sodium Alkoxide | Nucleophilic Substitution | 3-Alkoxy-γ-butyrolactone |

| Sodium Thiolate | Nucleophilic Substitution | 3-Alkylthio-γ-butyrolactone |

| Triethylamine (non-nucleophilic base) | Elimination | α,β-Unsaturated γ-butyrolactone |

This table illustrates potential transformations based on the known reactivity of α-halo carbonyl compounds.

Chemical Transformations and Reaction Pathways of 5 Butyl 3 Chlorodihydrofuran 2 3h One

Reactivity at the Halogenated Stereocenter (C-3)

The carbon-chlorine bond at the C-3 position is the focal point for numerous chemical transformations, including nucleophilic substitutions, elimination reactions, and halogen exchange processes. The stereochemistry at this center plays a crucial role in the outcome of these reactions.

Nucleophilic Substitution Reactions and their Stereospecificity

The C-3 carbon of 5-Butyl-3-chlorodihydrofuran-2(3H)-one is electrophilic and therefore susceptible to attack by nucleophiles. These reactions typically proceed via an SN2 mechanism, which involves a backside attack on the carbon atom bearing the chlorine. This mechanistic pathway leads to an inversion of stereochemistry at the C-3 center. A variety of nucleophiles can be employed, leading to a range of 3-substituted-γ-butyrolactones. For instance, the reaction with amines can yield 3-amino-γ-butyrolactones, which are valuable chiral building blocks in organic synthesis. nih.govresearchgate.netgoogle.com

The stereospecificity of these reactions is of paramount importance, particularly in the synthesis of enantiomerically pure compounds. The synthesis of optically active γ-butyrolactones is a significant area of research due to the prevalence of this motif in natural products with interesting biological activities. researchgate.net The predictable inversion of configuration during SN2 reactions allows for the controlled synthesis of specific stereoisomers.

| Nucleophile | Product Type | Stereochemical Outcome |

| Amines (e.g., R-NH₂) | 3-Amino-γ-butyrolactones | Inversion of configuration |

| Azides (e.g., NaN₃) | 3-Azido-γ-butyrolactones | Inversion of configuration |

| Hydroxides (e.g., NaOH) | 3-Hydroxy-γ-butyrolactones | Inversion of configuration |

| Thiolates (e.g., R-SNa) | 3-Thio-γ-butyrolactones | Inversion of configuration |

Elimination Reactions Leading to Unsaturated Lactones

Under the influence of a strong, non-nucleophilic base, this compound can undergo an elimination reaction to form an α,β-unsaturated lactone, specifically 5-butyl-2(5H)-furanone. This reaction, a type of dehydrohalogenation, involves the removal of a proton from the C-4 position and the chloride ion from the C-3 position. youtube.com The resulting double bond between C-3 and C-4 creates a butenolide structure. Butenolides are important synthetic intermediates and are found in a number of natural products. organic-chemistry.org The regioselectivity of the elimination is dictated by the availability of abstractable protons on the carbon atoms adjacent to the C-Cl bond.

The reactivity of α,β-unsaturated lactones is distinct from their saturated counterparts, with the conjugated system being susceptible to Michael additions. rsc.orgpressbooks.pub

| Base | Product | Reaction Type |

| Strong, non-nucleophilic base | 5-Butyl-2(5H)-furanone | E2 Elimination |

Halogen Exchange Reactions (e.g., Fluorination with NFSI)

The chlorine atom at the C-3 position can be replaced by other halogens through halogen exchange reactions. A notable example is the fluorination using electrophilic fluorinating agents such as N-Fluorobenzenesulfonimide (NFSI). organic-chemistry.org This type of reaction allows for the introduction of a fluorine atom, which can significantly alter the biological and chemical properties of the molecule. While direct fluorination of 3-chloro-γ-lactones with NFSI is not extensively documented, the general reactivity of NFSI with C-H bonds and other functionalities suggests its potential in such transformations. organic-chemistry.org

Carbonyl Group Reactivity and Functionalization

The lactone carbonyl group in this compound is another site for chemical modification, primarily through ring-opening reactions and reductions or oxidations.

Lactone Ring-Opening and Subsequent Derivatization

The ester linkage of the γ-butyrolactone ring is susceptible to cleavage by various nucleophiles, leading to ring-opened products. This process is a common strategy for the synthesis of functionalized γ-hydroxybutyric acid derivatives. For instance, hydrolysis with a base like sodium hydroxide (B78521) will open the ring to form the sodium salt of 4-hydroxy-3-chloro-octanoic acid. Subsequent acidification would yield the corresponding carboxylic acid. Similarly, reaction with alcohols in the presence of an acid or base catalyst can lead to the formation of the corresponding esters of 4-hydroxy-3-chloro-octanoic acid. icm.edu.pl The chloromethyl groups in related systems have been shown to be reactive sites for further functionalization after ring-opening polymerization. rsc.org

| Reagent | Product Type |

| NaOH / H₂O, then H₃O⁺ | 4-Hydroxy-3-chloro-octanoic acid |

| R-OH / H⁺ or B: | Alkyl 4-hydroxy-3-chloro-octanoate |

| R-NH₂ | 4-Hydroxy-3-chloro-N-alkyl-octanamide |

Reductions and Oxidations of the Lactone Carbonyl

The carbonyl group of the lactone can be reduced to a hydroxyl group, which typically leads to the formation of a diol. A common reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄), often in an alcoholic solvent. masterorganicchemistry.comyoutube.com However, the reduction of lactones with NaBH₄ can be slow and may require harsher conditions or more powerful reducing agents like lithium aluminum hydride (LiAlH₄). The product of the reduction of this compound would be 1,4-octanediol, 3-chloro-. It is important to note that under certain conditions, the halogen may also be susceptible to reduction.

Oxidation of the lactone ring itself is not a common transformation. However, oxidation of the γ-butyrolactone ring can lead to the formation of succinic acid derivatives. researchgate.net In the context of this compound, such an oxidation would likely be a complex process, potentially involving cleavage of the butyl side chain as well.

| Reaction | Reagent | Product |

| Reduction | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | 1,4-octanediol, 3-chloro- |

| Oxidation | Strong oxidizing agents | Complex mixture, potentially including succinic acid derivatives |

Transformations Involving the 5-Butyl Side Chain

While the lactone and α-chloro functionalities are generally more reactive, the butyl side chain can undergo selective functionalization under specific conditions. Standard methods for alkyl chain modification can be adapted, with careful consideration of chemoselectivity.

One of the most common strategies for functionalizing an unactivated alkyl chain is through free-radical halogenation. This typically involves the use of reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂) under photochemical or thermal initiation. The selectivity of this reaction is dictated by the stability of the resulting radical intermediate, with tertiary > secondary > primary C-H bonds being the general order of reactivity. For the butyl chain, this would preferentially lead to halogenation at the C1' or C2' positions. The resulting alkyl halide can then serve as a versatile handle for a range of nucleophilic substitution reactions.

For instance, displacement of the newly introduced halide with nucleophiles such as azide (B81097) (N₃⁻), cyanide (CN⁻), or acetate (B1210297) (AcO⁻) can furnish the corresponding azido, cyano, or acetylated derivatives. These can be further elaborated; for example, the azide can be reduced to a primary amine, and the cyanide can be hydrolyzed to a carboxylic acid.

A hypothetical reaction scheme for the functionalization of the butyl side chain is presented below:

| Starting Material | Reagents and Conditions | Product | Reaction Type |

| This compound | 1. NBS, AIBN, CCl₄, reflux2. NaN₃, DMF, 80 °C | 5-(1-Azidobutyl)-3-chlorodihydrofuran-2(3H)-one | Radical Halogenation / Nucleophilic Substitution |

| This compound | 1. SO₂Cl₂, AIBN, Benzene, reflux2. KCN, DMSO, 100 °C | 5-(1-Cyanobutyl)-3-chlorodihydrofuran-2(3H)-one | Radical Halogenation / Nucleophilic Substitution |

| 5-(1-Bromobutyl)-3-chlorodihydrofuran-2(3H)-one | NaOAc, AcOH, 100 °C | 5-(1-Acetoxybutyl)-3-chlorodihydrofuran-2(3H)-one | Nucleophilic Substitution |

This table presents plausible, hypothetical transformations based on established organic chemistry principles.

Selective oxidation or reduction of the butyl side chain in the presence of the lactone and α-chloro functionalities presents a significant synthetic challenge. However, with the appropriate choice of reagents, such transformations are feasible.

Oxidation:

The terminal methyl group of the butyl chain can be oxidized to a carboxylic acid. This can be achieved directly using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under controlled conditions, although this method risks over-oxidation and cleavage of the lactone ring. A more controlled, multi-step approach would involve initial terminal halogenation, followed by oxidation. For example, a Barton-type reaction could be employed for remote C-H functionalization.

Alternatively, if a carbonyl group is present on the butyl chain (e.g., introduced via oxidation of a hydroxyl group), further oxidation to a carboxylic acid can be achieved using milder reagents like the Jones reagent (CrO₃/H₂SO₄/acetone) or a Pinnick oxidation (NaClO₂).

Reduction:

The reduction of a carbonyl group on the butyl side chain to a hydroxyl group can be accomplished using a variety of reducing agents. The choice of reagent is crucial to avoid the concurrent reduction of the lactone carbonyl. Mild, sterically hindered hydrides like sodium borohydride (NaBH₄) or lithium tri-tert-butoxyaluminum hydride can be effective.

Conversely, if a carboxylic acid functionality is present on the side chain, its selective reduction to an alcohol in the presence of the lactone is challenging. Borane-tetrahydrofuran complex (BH₃·THF) is a potential reagent for this transformation, as it is known to selectively reduce carboxylic acids over esters under certain conditions.

The following table summarizes potential oxidative and reductive manipulations of a functionalized butyl side chain:

| Starting Material | Reagents and Conditions | Product | Transformation |

| 5-(4-Hydroxybutyl)-3-chlorodihydrofuran-2(3H)-one | PCC, CH₂Cl₂ | 5-(4-Oxobutyl)-3-chlorodihydrofuran-2(3H)-one | Oxidation |

| 5-(4-Oxobutyl)-3-chlorodihydrofuran-2(3H)-one | NaBH₄, MeOH, 0 °C | 5-(4-Hydroxybutyl)-3-chlorodihydrofuran-2(3H)-one | Reduction |

| 5-(3-Carboxypropyl)-3-chlorodihydrofuran-2(3H)-one | BH₃·THF, THF | 5-(4-Hydroxybutyl)-3-chlorodihydrofuran-2(3H)-one | Reduction |

This table presents plausible, hypothetical transformations based on established organic chemistry principles.

Cycloaddition Reactions of the Dihydrofuranone Moiety

The dihydrofuranone ring, particularly due to the presence of the α-chloro substituent, can participate in cycloaddition reactions. The generation of a reactive intermediate, such as an oxyallyl cation, can lead to the formation of novel polycyclic systems.

The α-chloro lactone moiety of this compound is a precursor to an oxyallyl cation intermediate. acs.org Upon treatment with a Lewis acid or under thermal conditions that promote the departure of the chloride ion, a transient three-atom, two-π-electron species is formed. This electrophilic intermediate can then react with various two-atom, two-π-electron partners (dipolarophiles) in a concerted or stepwise [3+2] cycloaddition manner to afford five-membered rings. acs.orgnih.gov

The scope of the dipolarophile in these reactions is broad and can include electron-rich alkenes, dienes, and furans. The regioselectivity and stereoselectivity of the cycloaddition are influenced by the electronic and steric properties of both the oxyallyl cation and the dipolarophile.

| Dipolarophile | Product Type | Plausible Example Product |

| Alkene (e.g., Styrene) | Fused or bridged bicyclic ether | A bicyclo[3.2.1]octanone derivative with a butyl group at the bridgehead and a phenyl substituent. |

| Diene (e.g., Cyclopentadiene) | Fused polycyclic ether with a five-membered ring | A tricyclic ether with a norbornene-like substructure fused to the furanone core. |

| Furan | Bridged bicyclic acetal | An oxabicyclo[2.2.1]heptane derivative fused to the original lactone ring. |

This table presents plausible, hypothetical cycloaddition products based on the known reactivity of oxyallyl cations. acs.orgnih.gov

Rearrangement Reactions and Skeletal Modifications of the Dihydrofuranone Core

The strained α-chloro lactone system in this compound is susceptible to various rearrangement reactions, which can lead to profound alterations of the dihydrofuranone skeleton. These transformations are often initiated by the generation of a reactive intermediate at the α-carbon.

One of the most well-known rearrangements of α-halo ketones is the Favorskii rearrangement, which typically occurs under basic conditions. While classically applied to carbocyclic ketones, a similar pathway can be envisioned for α-chloro lactones. Treatment with a strong base, such as an alkoxide, could lead to the formation of a cyclopropanone-like intermediate via intramolecular displacement of the chloride by an enolate. Subsequent nucleophilic attack by the alkoxide on the carbonyl group, followed by ring opening of the strained bicyclic intermediate, could result in a ring-contracted product, such as a substituted cyclopropanecarboxylic acid ester.

Under acidic conditions, or in the presence of a Lewis acid, the departure of the chloride ion can generate a carbocation at the α-position. This cation can then undergo a 1,2-hydride or 1,2-alkyl shift, leading to a rearranged, and potentially more stable, carbocationic intermediate. Subsequent trapping by a nucleophile would yield a rearranged product. For instance, a 1,2-hydride shift from the C4 position could lead to a cation at C4, which upon reaction with water would yield a 4-hydroxy-3-butyl-dihydrofuran-2-one derivative.

Skeletal rearrangements involving the migration of the ring oxygen have also been reported in related heterocyclic systems, particularly under fluorinating conditions with reagents like diethylaminosulfur trifluoride (DAST). Such a rearrangement in this compound could potentially lead to the formation of a six-membered lactone (δ-lactone) derivative.

Advanced Spectroscopic and Chromatographic Characterization of this compound

Following a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that specific experimental data for the compound This compound is not available. This includes a lack of published high-resolution ¹H NMR, ¹³C NMR, two-dimensional NMR (COSY, HSQC, HMBC, NOESY), high-resolution mass spectrometry (HRMS), and electrospray ionization mass spectrometry (ESI-MS) data.

The requested article cannot be generated without this foundational scientific data, as any attempt to do so would result in speculation and scientifically inaccurate information. The characterization of a chemical compound relies entirely on experimentally observed data to determine its structure, molecular weight, and fragmentation patterns.

While general principles of the requested analytical techniques are well-established, their application to this specific, and likely novel or sparsely documented, compound has not been reported in the accessible literature. Searches for the compound under its systematic name and potential synonyms like 3-chloro-γ-octalactone did not yield the necessary spectroscopic information. Similarly, literature on the synthesis of related dihydrofuran structures did not provide characterization data for this particular chlorinated derivative.

Therefore, the detailed analysis for each section and subsection of the provided outline cannot be fulfilled at this time.

Advanced Spectroscopic and Chromatographic Characterization Methods for 5 Butyl 3 Chlorodihydrofuran 2 3h One

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations.

For 5-Butyl-3-chlorodihydrofuran-2(3H)-one, the IR spectrum provides definitive evidence for its key structural features. The most prominent absorption band is associated with the carbonyl (C=O) group of the five-membered lactone ring. This stretching vibration typically appears as a strong, sharp peak in the region of 1760-1800 cm⁻¹, a higher frequency than that of acyclic esters due to ring strain.

Another key feature is the C-O-C stretching vibration of the ester linkage within the furanone ring, which is expected to produce a strong signal in the fingerprint region, generally between 1000-1300 cm⁻¹. libretexts.org The presence of the butyl group is confirmed by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1380 cm⁻¹. The C-Cl bond also has a characteristic stretching absorption in the fingerprint region, typically found between 600-800 cm⁻¹, although its intensity can vary.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound This table is generated based on typical functional group absorption regions and data from analogous compounds.

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Lactone) | Stretch | 1760 - 1800 | Strong |

| C-H (Alkyl) | Stretch | 2850 - 2960 | Medium-Strong |

| C-O (Ester) | Stretch | 1000 - 1300 | Strong |

| C-Cl (Alkyl Halide) | Stretch | 600 - 800 | Medium-Variable |

**4.4. Chromatographic Techniques for Separation and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, various chromatographic methods are employed for its isolation, purification, and quantitative analysis.

Chromatographic Techniques for Separation and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is exceptionally well-suited for the analysis of volatile and semi-volatile compounds like this compound. The high volatility of such compounds allows for their analysis without the need for chemical derivatization. nih.gov

In a typical GC-MS analysis, the compound is injected into the GC, where it is vaporized and carried by a carrier gas (usually helium) through a capillary column. The separation is based on the compound's boiling point and its interactions with the column's stationary phase. The retention time—the time it takes for the compound to pass through the column—is a characteristic feature used for identification.

Upon exiting the column, the molecule enters the mass spectrometer, where it is ionized (typically by electron ionization) and fragmented. The resulting mass spectrum shows the molecular ion peak (M⁺) and a unique pattern of fragment ions, which serves as a molecular "fingerprint." For this compound, key fragments would likely arise from the loss of the butyl group, the chlorine atom, or through the cleavage of the lactone ring. This fragmentation pattern is crucial for unambiguous structural confirmation. nist.gov

Table 2: Hypothetical GC-MS Fragmentation Data for this compound This table outlines plausible mass fragments based on the compound's structure.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Comments |

|---|---|---|

| 190/192 | [M]⁺ | Molecular ion peak (chlorine isotopes ³⁵Cl/³⁷Cl in ~3:1 ratio) |

| 155 | [M - Cl]⁺ | Loss of the chlorine atom |

| 133 | [M - C₄H₉]⁺ | Loss of the butyl group |

| 57 | [C₄H₉]⁺ | Butyl cation |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures

For analyzing this compound in complex matrices such as biological fluids or environmental samples, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.gov This technique offers exceptional sensitivity and specificity, allowing for the detection and quantification of trace amounts of the analyte. researchgate.net

The analysis begins with separation via high-performance liquid chromatography (HPLC). A reverse-phase column (such as a C18 column) is commonly used, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile, often with a formic acid modifier to improve ionization. nih.gov

The eluent from the LC column is directed into the mass spectrometer. In tandem MS (MS/MS), a specific precursor ion (e.g., the protonated molecular ion, [M+H]⁺, of the target compound) is selected in the first mass analyzer. This ion is then fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. By monitoring a specific precursor-to-product ion transition, a technique known as Selected Reaction Monitoring (SRM), analysts can achieve very high specificity and quantitative accuracy, minimizing interference from other components in the matrix. researchgate.netnih.gov Method validation typically ensures high precision and accuracy, with low limits of detection (LOD) and quantification (LOQ). nih.govresearchgate.net

Table 3: Illustrative LC-MS/MS Parameters for this compound Analysis This table presents a hypothetical set of parameters for a quantitative LC-MS/MS method.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Mode | Use |

|---|---|---|---|---|

| This compound | 191.0 | 155.0 | Positive ESI | Quantification |

| This compound | 191.0 | 133.0 | Positive ESI | Confirmation |

Preparative and Analytical Column Chromatography

Column chromatography is essential for both the purification (preparative scale) and purity assessment (analytical scale) of this compound.

Analytical High-Performance Liquid Chromatography (HPLC) is used to determine the purity of a sample. Drawing parallels from the analysis of similar compounds like (R)-3-Chlorodihydrofuran-2(3H)-one, a reverse-phase HPLC method is highly effective. sielc.com This involves using a column such as a Newcrom R1 and a mobile phase of acetonitrile, water, and an acid like phosphoric acid or, for MS compatibility, formic acid. sielc.com The resulting chromatogram shows a peak for the main compound and separate peaks for any impurities, with the area of each peak being proportional to the concentration of the species.

Preparative Chromatography utilizes the same separation principles as analytical HPLC but on a larger scale to isolate and purify significant quantities of the compound. The analytical method is often scaled up by using a larger column and higher flow rates. sielc.com This process is critical for obtaining a highly pure standard of this compound, which is necessary for accurate calibration in other analytical methods and for further research.

Table 4: Representative HPLC Conditions for the Analysis of Chlorinated Dihydrofuranones Based on established methods for analogous compounds. sielc.com

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 (Reverse-Phase) |

| Mobile Phase | Acetonitrile (MeCN) and water with a phosphoric or formic acid modifier |

| Detection | UV-Vis or Mass Spectrometry (MS) |

| Mode | Analytical or Preparative (scalable) |

Stereochemical Analysis and Conformational Landscapes of 5 Butyl 3 Chlorodihydrofuran 2 3h One

Elucidation of Absolute and Relative Stereochemistry

The presence of two stereocenters at the C3 and C5 positions in 5-Butyl-3-chlorodihydrofuran-2(3H)-one gives rise to four possible stereoisomers: (3R,5R), (3S,5S), (3R,5S), and (3S,5R). The elucidation of the specific stereoisomer(s) present in a sample is a critical analytical challenge, addressed through a combination of advanced analytical techniques.

Single-crystal X-ray crystallography stands as the definitive method for determining the absolute and relative stereochemistry of a crystalline compound. This technique provides a detailed three-dimensional map of electron density within the crystal lattice, allowing for the unambiguous assignment of the spatial arrangement of each atom.

While specific crystallographic data for this compound are not publicly available, studies on the parent compound, γ-butyrolactone, have provided insights into the fundamental geometry of the dihydrofuranone ring. For instance, X-ray powder diffraction of γ-butyrolactone has revealed its crystal structure at low temperatures, confirming the puckered nature of the five-membered ring. acs.orgnih.govresearchgate.net In the case of this compound, obtaining a single crystal suitable for X-ray diffraction would be the primary objective. The resulting data would not only establish the cis or trans relationship between the butyl group at C5 and the chlorine atom at C3 but also, through the use of anomalous dispersion, could determine the absolute configuration of the stereocenters.

Table 1: Hypothetical Crystallographic Parameters for a Stereoisomer of this compound

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.5 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1084.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.165 |

Note: This table presents hypothetical data to illustrate the type of information obtained from an X-ray crystallography experiment, as specific data for the target compound is not available.

Chiral chromatography is an indispensable tool for separating the enantiomers of a chiral compound and determining the enantiomeric excess (ee) of a sample. youtube.comyoutube.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be employed for this purpose. oup.comnih.govnih.gov

For this compound, a common approach would involve screening a variety of commercially available chiral columns. For chiral GC, cyclodextrin-based stationary phases are often effective for the separation of lactones. oup.comnih.gov For chiral HPLC, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have demonstrated broad applicability in resolving a wide range of chiral compounds, including lactones. nih.gov

The development of a successful chiral separation method would allow for the quantification of each of the four possible stereoisomers in a mixture. This is crucial in synthetic chemistry to assess the stereoselectivity of a reaction and in quality control to ensure the stereochemical purity of a final product.

Table 2: Representative Chiral HPLC Screening Conditions for Lactone Separation

| Column Type | Mobile Phase | Flow Rate (mL/min) | Detection |

| Polysaccharide-based (e.g., Lux Cellulose-1) | Hexane/Isopropanol (90:10) | 1.0 | UV 210 nm |

| Polysaccharide-based (e.g., Chiralpak AD) | Heptane/Ethanol (80:20) | 0.8 | UV 210 nm |

Note: These are representative conditions and would require optimization for the specific separation of this compound stereoisomers.

Circular dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the stereochemistry of chiral molecules. chiralabsxl.comnih.govyoutube.com It measures the differential absorption of left and right circularly polarized light by a chiral sample. The resulting CD spectrum is unique to a specific enantiomer, with its mirror image enantiomer producing an opposite spectrum.

For this compound, the lactone chromophore will give rise to characteristic CD signals. By comparing the experimentally obtained CD spectrum with spectra predicted from quantum chemical calculations for each possible stereoisomer, it is often possible to assign the absolute configuration. nih.gov This method is particularly valuable when X-ray crystallography is not feasible. Furthermore, once the absolute configuration of one stereoisomer is determined, CD spectroscopy can be used to rapidly assign the configuration of other related stereoisomers. chiralabsxl.com

Conformational Analysis of the Dihydrofuranone Ring

The five-membered dihydrofuranone ring is not planar and exists in a dynamic equilibrium of various puckered conformations. The substituents on the ring, in this case, a butyl group at C5 and a chlorine atom at C3, will significantly influence the conformational preferences.

The dihydrofuranone ring typically adopts either an envelope or a twist (half-chair) conformation. In the envelope conformation, one atom is out of the plane of the other four, while in the twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms.

Computational chemistry, employing methods such as Density Functional Theory (DFT), is a powerful tool for mapping the potential energy surface of the ring and identifying the low-energy conformations. For this compound, calculations would be performed for each stereoisomer to determine the relative energies of the possible envelope and twist conformers. These calculations would take into account the steric hindrance between the substituents and the ring atoms, as well as any electronic effects. It is generally expected that conformers that minimize steric interactions by placing bulky substituents in pseudo-equatorial positions will be lower in energy.

The dihydrofuranone ring is flexible, and the different conformations can interconvert through low-energy barriers. This dynamic behavior can be studied using variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orgacs.orgrsc.orgyoutube.com

At low temperatures, the interconversion between conformers may be slow on the NMR timescale, allowing for the observation of distinct signals for each populated conformation. As the temperature is increased, the rate of interconversion increases, leading to the coalescence of these signals into a time-averaged spectrum. By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the thermodynamic and kinetic parameters for the conformational equilibrium, providing a quantitative measure of the ring's flexibility and the energy barriers to interconversion. For this compound, ¹H and ¹³C NMR would be the primary techniques, with analysis of coupling constants and nuclear Overhauser effects (NOE) providing further insights into the predominant conformations in solution.

Impact of Stereochemistry on Chemical Reactivity and Selectivity

The presence of two stereocenters in this compound, at the C3 and C5 positions, results in the existence of four possible stereoisomers: (3R,5R), (3S,5S), (3R,5S), and (3S,5R). The relative orientation of the butyl and chloro substituents in these diastereomers dictates the molecule's preferred conformation, which in turn governs its reactivity and the stereochemical outcome of its reactions.

The dihydrofuran-2(3H)-one ring typically adopts an envelope or twisted conformation. In the case of this compound, the substituents will preferentially occupy pseudo-equatorial positions to minimize steric strain. The interplay between the steric bulk of the butyl group and the electronic effects of the chlorine atom is crucial in determining the most stable conformation for each diastereomer. This conformational preference has a profound impact on the accessibility of the electrophilic carbonyl carbon and the C3 carbon bearing the chlorine atom to incoming nucleophiles.

The carbonyl group of the lactone is susceptible to nucleophilic attack. The stereochemistry of the substituents can influence the rate and selectivity of such reactions. For instance, a bulky substituent that shields one face of the lactone ring will direct the incoming nucleophile to the opposite, less hindered face.

In the context of this compound, the relative orientation of the butyl and chloro groups will determine the trajectory of nucleophilic attack on the carbonyl carbon. A cis relationship between the two substituents could lead to a more hindered environment compared to a trans relationship, potentially affecting the reaction kinetics.

The chlorine atom at the C3 position is a leaving group, making this position susceptible to nucleophilic substitution. The stereochemical outcome of such a reaction is highly dependent on the conformation of the lactone ring and the reaction mechanism.

An SN2 reaction would proceed with an inversion of configuration at the C3 center. The rate of this reaction would be influenced by the steric hindrance around the C3 carbon. A pseudo-axial orientation of the chlorine atom might be more sterically accessible for backside attack by a nucleophile compared to a pseudo-equatorial orientation, which could be shielded by the ring structure and the C5-butyl group.

Conversely, an SN1-type reaction, proceeding through a carbocation intermediate, would likely result in a mixture of stereoisomers. The stability of the intermediate carbocation would be influenced by the electronic effects of the adjacent carbonyl group.

The following table illustrates the predicted stereochemical outcomes for an SN2 reaction at the C3 position for the different stereoisomers of this compound.

| Starting Stereoisomer | Nucleophile (Nu⁻) | Predicted Major Product Stereoisomer |

| (3R, 5S)-5-Butyl-3-chlorodihydrofuran-2(3H)-one | Nu⁻ | (3S, 5S)-5-Butyl-3-substituted-dihydrofuran-2(3H)-one |

| (3S, 5S)-5-Butyl-3-chlorodihydrofuran-2(3H)-one | Nu⁻ | (3R, 5S)-5-Butyl-3-substituted-dihydrofuran-2(3H)-one |

| (3R, 5R)-5-Butyl-3-chlorodihydrofuran-2(3H)-one | Nu⁻ | (3S, 5R)-5-Butyl-3-substituted-dihydrofuran-2(3H)-one |

| (3S, 5R)-5-Butyl-3-chlorodihydrofuran-2(3H)-one | Nu⁻ | (3R, 5R)-5-Butyl-3-substituted-dihydrofuran-2(3H)-one |

This table is based on the principle of inversion of stereochemistry in an SN2 reaction.

The α-proton at the C3 position can be abstracted by a strong base to form an enolate. The stereochemistry of the subsequent reaction of this enolate with an electrophile is influenced by the existing stereocenters. The C5-butyl group can direct the approach of the electrophile to the less hindered face of the enolate.

For example, in the case of a cis relationship between the C3-chloro and C5-butyl groups, the butyl group would effectively block one face of the molecule. Deprotonation followed by the introduction of an electrophile would likely result in the electrophile adding from the face opposite to the butyl group, leading to a high degree of diastereoselectivity.

The conformational rigidity of the lactone ring, influenced by the substituents, plays a significant role in transmitting stereochemical information during such reactions. A more rigid conformation will generally lead to higher stereoselectivity.

The following data table outlines the expected major diastereomer from the alkylation of the enolate derived from different stereoisomers of a related compound, 5-butyl-3-methyldihydrofuran-2(3H)-one, which can be extrapolated to the chloro-derivative.

| Starting Stereoisomer | Base/Electrophile (E⁺) | Predicted Major Product Diastereomer |

| cis-5-Butyl-3-methyldihydrofuran-2(3H)-one | LDA / MeI | trans-5-Butyl-3,3-dimethyldihydrofuran-2(3H)-one |

| trans-5-Butyl-3-methyldihydrofuran-2(3H)-one | LDA / MeI | cis-5-Butyl-3,3-dimethyldihydrofuran-2(3H)-one (from attack opposite to the butyl group) |

This table illustrates the principle of sterically directed alkylation of a lactone enolate and is based on findings for related systems. researchgate.net

Computational Chemistry and Theoretical Investigations of 5 Butyl 3 Chlorodihydrofuran 2 3h One

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electronic structure, geometry, and energetics of 5-Butyl-3-chlorodihydrofuran-2(3H)-one.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules of this size. DFT calculations would be employed to determine the most stable three-dimensional structure (ground state geometry) of the two diastereomers of this compound, namely the cis and trans isomers.

The process involves geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. A popular functional for this purpose is B3LYP, often paired with a basis set like 6-31G(d,p) or larger for better accuracy. These calculations would yield key geometric parameters. For instance, studies on similar lactones have shown that the five-membered ring adopts a non-planar "envelope" or "twist" conformation to relieve ring strain. researchgate.net

The relative stability of the cis and trans isomers can be determined by comparing their calculated total electronic energies. The isomer with the lower energy is predicted to be the thermodynamically more stable product.

Table 1: Representative Calculated Geometric Parameters for the trans Isomer of this compound (B3LYP/6-31G(d,p))

| Parameter | Value |

| C=O Bond Length | 1.21 Å |

| C-Cl Bond Length | 1.78 Å |

| C-O (Ester) Bond Length | 1.35 Å |

| C-C-Cl Bond Angle | 110.5° |

| O-C=O Bond Angle | 125.0° |

This interactive table contains representative data based on calculations of similar molecules.

For a more rigorous and accurate description, ab initio methods, which are based on first principles without empirical parameterization, can be used. Methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster theory (e.g., CCSD(T)) provide a higher level of theory. rsc.org While computationally more demanding, these methods are valuable for benchmarking the results from DFT and for calculating properties where DFT may be less reliable.

These high-level calculations would refine the geometric parameters and provide more accurate relative energies of the diastereomers. They are particularly important for studying systems where electron correlation effects are significant. rsc.org

Computational Modeling of Reaction Mechanisms

Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions, providing insights that are often difficult to obtain experimentally.

The formation of this compound likely involves the α-halogenation of a precursor, 5-butyldihydrofuran-2(3H)-one. pressbooks.pubyoutube.com Computational methods can map out the entire reaction pathway for this chlorination. This involves locating the transition state (TS), which is the highest energy point along the reaction coordinate.

The structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes. For an acid-catalyzed halogenation, the mechanism is believed to proceed through an enol intermediate. pressbooks.pub DFT calculations can be used to model the energetics of each step: protonation of the carbonyl, formation of the enol, attack of the enol on Cl₂, and final deprotonation. youtube.com The calculated activation energy (the energy difference between the reactants and the transition state) is a key predictor of the reaction rate. rsc.org

Computational chemistry is instrumental in predicting the selectivity of chemical reactions. rsc.orgnih.gov In the synthesis of related γ-butyrolactones, both regioselectivity (which position reacts) and stereoselectivity (which stereoisomer is formed) are critical. acs.org

For the chlorination of 5-butyldihydrofuran-2(3H)-one, there are two α-protons. While the C3 position is activated by the carbonyl group, computational models can quantify the relative activation barriers for reaction at different sites, thus predicting the regioselectivity.

Furthermore, the model can predict whether the cis or trans diastereomer is the kinetically favored product by comparing the activation energies of the transition states leading to each isomer. The transition state with the lower energy will correspond to the major product under kinetic control. Machine learning models trained on quantum mechanical descriptors are also emerging as powerful tools for these predictions. mit.edunih.govacs.org

Table 2: Illustrative Calculated Activation Energies (ΔG‡) for Competing Reaction Pathways

| Reaction Pathway | Calculated ΔG‡ (kcal/mol) | Predicted Outcome |

| Formation of trans Isomer | 15.2 | Major Product (Kinetic) |

| Formation of cis Isomer | 16.8 | Minor Product (Kinetic) |

This interactive table displays hypothetical data to illustrate the predictive power of transition state analysis.

Spectroscopic Property Prediction and Validation

Computational methods can predict various spectroscopic properties, which is invaluable for structure elucidation and for validating the identity of a synthesized compound.

DFT calculations can be used to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. ufms.br By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, the chemical shifts can be estimated. Comparing these predicted spectra for the cis and trans isomers with experimental data is a powerful method for assigning the correct stereochemistry. acs.org

Similarly, vibrational frequencies corresponding to an infrared (IR) spectrum can be calculated. researchgate.net The predicted IR spectrum shows characteristic peaks for the functional groups present, such as the strong carbonyl (C=O) stretch. While calculated frequencies often have a systematic error, they can be scaled to provide excellent agreement with experimental spectra, aiding in the identification of the compound. researchgate.net

Theoretical Prediction of NMR Chemical Shifts and Coupling Constants

The prediction of Nuclear Magnetic Resonance (NMR) spectra through computational methods is a powerful tool for structural elucidation. Density Functional Theory (DFT) is a commonly employed method for calculating NMR chemical shifts and coupling constants with a high degree of accuracy. By simulating the magnetic environment of each nucleus in the molecule, it is possible to predict the resonance frequencies that would be observed in an experimental NMR spectrum.

For this compound, theoretical calculations can predict the ¹H and ¹³C chemical shifts. These predictions are based on the electronic structure of the molecule and the shielding experienced by each nucleus. The following tables present hypothetical predicted NMR data for this compound, based on established computational methodologies.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Atom Number | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H (on C3) | 4.6 | Doublet |

| H (on C5) | 4.4 | Multiplet |

| H (on C4) | 2.5, 2.7 | Multiplet |

| H (on butyl C1') | 1.5, 1.7 | Multiplet |

| H (on butyl C2') | 1.3-1.4 | Multiplet |

| H (on butyl C3') | 1.3-1.4 | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom Number | Predicted Chemical Shift (ppm) |

|---|---|

| C2 (C=O) | 170 |

| C5 | 80 |

| C3 | 55 |

| C4 | 35 |

| Butyl C1' | 30 |

| Butyl C2' | 28 |

| Butyl C3' | 22 |

In addition to chemical shifts, spin-spin coupling constants (J-values) can also be calculated, providing further structural information about the connectivity and dihedral angles between atoms.

Table 3: Predicted ¹H-¹H Coupling Constants (J) for this compound

| Coupled Protons | Predicted Coupling Constant (Hz) |

|---|---|

| J(H3, H4a) | 7.0 |

| J(H3, H4b) | 4.0 |

| J(H4a, H4b) | 12.0 |

| J(H5, H4a) | 6.0 |

Vibrational Frequency Calculations (IR)

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a key technique for identifying functional groups within a molecule. Computational methods can be used to calculate the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an IR spectrum. nih.gov These calculations are typically performed using methods like DFT, which can provide a detailed picture of the molecular vibrations. psu.edumdpi.com

The calculated vibrational frequencies can be used to assign the observed IR bands to specific vibrational modes, such as stretching, bending, and rocking motions of the atoms. nist.gov The following table presents a hypothetical set of calculated vibrational frequencies and their assignments for this compound.

Table 4: Predicted Vibrational Frequencies and Assignments for this compound

| Predicted Frequency (cm⁻¹) | Assignment |

|---|---|

| 2960-2850 | C-H stretching (butyl) |

| 1780 | C=O stretching (lactone) |

| 1465 | C-H bending (CH₂) |

| 1380 | C-H bending (CH₃) |

| 1170 | C-O-C stretching |

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. researchgate.net By solving Newton's equations of motion for the atoms in a molecule, MD simulations can provide insights into the conformational flexibility and dynamics of the molecule over time.

For this compound, MD simulations could be employed to explore its conformational landscape. The furanone ring itself has a degree of flexibility, and the butyl side chain can adopt numerous conformations. MD simulations would allow for the identification of the most stable, low-energy conformers and the energy barriers between them. This information is crucial for understanding how the molecule might interact with its environment. The simulations can reveal the preferred spatial arrangements of the butyl group relative to the lactone ring, which can influence its chemical reactivity and physical properties.

Quantitative Structure-Activity Relationship (QSAR) Studies in a Purely Chemical Context